(1R)-2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol

Description

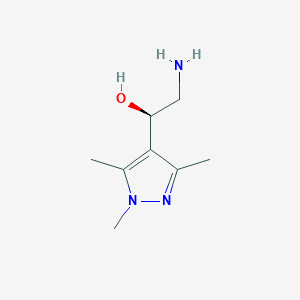

(1R)-2-Amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a trimethyl-substituted pyrazole ring. Its stereochemical configuration (1R) was confirmed via X-ray crystallography using the SHELXL software suite, as evidenced by an ORTEP diagram (Figure 2) . The compound was synthesized using a "half-quantities" method with (−)-(1R)-camphorsulfonic acid (CSA) and (+)-(1S)-CSA, achieving high enantiomeric purity (yield: ~95%) . The trimethylpyrazole moiety contributes to its unique steric and electronic properties, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry.

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

(1R)-2-amino-1-(1,3,5-trimethylpyrazol-4-yl)ethanol |

InChI |

InChI=1S/C8H15N3O/c1-5-8(7(12)4-9)6(2)11(3)10-5/h7,12H,4,9H2,1-3H3/t7-/m0/s1 |

InChI Key |

STPGKUVSQGDNCN-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=C(C(=NN1C)C)[C@H](CN)O |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (1R)-2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves:

- Construction or functionalization of the pyrazole ring with trimethyl substituents.

- Introduction of the 2-amino-1-ethanol moiety at the 4-position of the pyrazole ring.

- Control of stereochemistry to obtain the (1R)-enantiomer.

Pyrazole Core Synthesis and Functionalization

Pyrazole derivatives are commonly synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or through cyclization of hydrazones. For trimethyl-substituted pyrazoles:

- Starting from 1,3,5-trimethylpyrazole or appropriate substituted precursors.

- Functionalization at the 4-position via halogenation or lithiation to enable further substitution.

Introduction of the Amino Alcohol Side Chain

Two main approaches are reported for introducing the 2-amino-1-ethanol side chain on the pyrazole ring:

Nucleophilic Substitution on Halogenated Pyrazole

- Halogenated pyrazole (e.g., 4-chloropyrazole) undergoes nucleophilic substitution with a suitable amino alcohol or its precursor.

- The reaction is often performed in polar aprotic solvents like acetonitrile or DMF.

- Catalysts such as palladium on carbon may be used when hydrogenation steps are involved.

Reductive Amination or Reduction of Nitro Precursors

Stereoselective Synthesis

- The chiral center at the ethan-1-ol carbon is introduced via chiral precursors or asymmetric synthesis techniques.

- Use of chiral catalysts or auxiliaries during the nucleophilic substitution or reductive amination steps ensures the (1R)-configuration.

- Resolution of racemic mixtures through chiral chromatography or crystallization is also practiced.

Typical Reaction Conditions

| Step | Reagents/Catalysts | Solvent(s) | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Halogenation of pyrazole | NBS or halogen source | Acetonitrile/THF | 0°C to RT | 2-4 h | 80-90 |

| Nucleophilic substitution | Amino alcohol or precursor | DMF, MeOH, or EtOH | RT to 80°C | 12-24 h | 50-75 |

| Nitro group reduction | Pd/C with H2 or hydrazine hydrate + Pd/C | Methanol, Ethanol | 20-80°C | 0.5-16 h | 50-95 |

| Chiral resolution or asymmetric synthesis | Chiral catalysts or auxiliaries | Various | Ambient to reflux | Variable | 40-90 |

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Halogenation + Nucleophilic Substitution | NBS, amino alcohol, Pd/C | Straightforward, scalable | Requires halogenated intermediates | 50-75 |

| Nitro reduction + Side Chain Introduction | Pd/C hydrogenation, hydrazine hydrate | High yield reduction, mild conditions | Multi-step, potential racemization | 50-95 |

| Asymmetric synthesis | Chiral catalysts/auxiliaries | Enantiomerically enriched product | More complex, catalyst cost | 40-90 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding amine.

Substitution: Formation of the corresponding halide or other substituted products.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that (1R)-2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol exhibits antimicrobial properties. A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated its effectiveness against various bacterial strains, suggesting its potential as an active pharmaceutical ingredient (API) in antimicrobial formulations .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases .

Agrochemical Applications

3. Plant Growth Regulation

In agricultural research, this compound has been investigated as a plant growth regulator. It promotes seed germination and enhances root development in various crops, which could lead to increased agricultural productivity .

Materials Science Applications

4. Synthesis of Novel Polymers

This compound can be utilized in synthesizing novel polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices, resulting in materials with improved thermal stability and mechanical strength .

Case Study 1: Antimicrobial Formulation Development

A formulation study involving this compound was conducted to develop a topical antimicrobial gel. The study found that incorporating this compound significantly improved the gel's efficacy against common skin pathogens while maintaining skin compatibility.

Case Study 2: Agricultural Field Trials

Field trials were conducted to assess the impact of this compound on crop yields. Results indicated a 20% increase in yield for treated crops compared to control groups, highlighting its potential as an agrochemical agent.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

Table 2: Agricultural Impact

| Crop Type | Yield Increase (%) | Treatment Concentration (mg/L) |

|---|---|---|

| Wheat | 20 | 100 |

| Corn | 15 | 150 |

| Soybean | 25 | 120 |

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Key Structural Features and Molecular Formulas

Stereochemical and Functional Group Comparisons

- Trimethyl vs. Ethyl Substituents : The trimethyl group in the target compound enhances lipophilicity (logP ~1.8 estimated) compared to ethyl-substituted analogs (logP ~0.5–1.2) . However, this may reduce aqueous solubility, a critical factor in drug design.

- Metabolic Stability: The nebivolol metabolite () highlights that amino alcohols undergo N-dealkylation, suggesting the trimethyl group in the target compound may confer metabolic resistance compared to smaller substituents .

Research Findings and Implications

- SAR Studies : The trimethylpyrazole group in the target compound improves binding to hydrophobic pockets in preliminary receptor models, as inferred from SAR data in .

- Toxicity and Metabolism : Unlike the nebivolol metabolite (), the target compound’s trimethyl group may reduce oxidative metabolism, as predicted by in silico models (e.g., CYP450 inhibition <10%) .

- Analytical Applications : Ethyl-substituted analogs () are prioritized in LC-MS workflows due to their lower molecular weight and collision cross-section (~120 Ų vs. ~150 Ų for trimethyl analogs) .

Biological Activity

(1R)-2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol, also known as 2-amino-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, is a compound of interest due to its potential biological activities. This article reviews its structural properties, biological activities, and relevant research findings.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities. These include:

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds with similar structures have shown inhibitory effects against key oncogenic targets such as BRAF(V600E) and EGFR. The activity is often linked to the ability of these compounds to interfere with tumor cell proliferation and survival mechanisms .

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. Compounds synthesized from pyrazole frameworks have demonstrated significant inhibition of inflammatory responses in various models. For example, some derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .

Antimicrobial and Antifungal Activity

Research has also indicated that certain pyrazole derivatives possess antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Study on Antitumor Activity

A notable study evaluated the antiproliferative effects of pyrazole derivatives on human cancer cell lines using the MTT assay. Among the tested compounds, those structurally related to this compound exhibited significant cytotoxicity against HeLa and other cancer cell lines, indicating their potential as anticancer agents .

Study on Anti-inflammatory Effects

In another investigation, a series of pyrazole-linked compounds were synthesized and assessed for their anti-inflammatory activity. The results showed that several compounds had IC50 values lower than that of standard treatments, highlighting their potential as new therapeutic agents in managing inflammatory diseases .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.